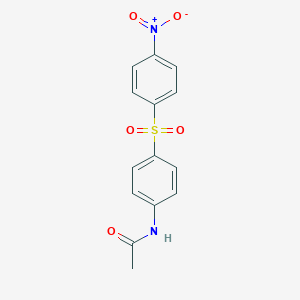

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O5S/c1-10(17)15-11-2-6-13(7-3-11)22(20,21)14-8-4-12(5-9-14)16(18)19/h2-9H,1H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRZGYZAAOZVGMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283165 | |

| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1775-37-7 | |

| Record name | 1775-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30177 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[4-(4-Nitrobenzene-1-sulfonyl)phenyl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Acetamido-4'-nitrodiphenyl sulfone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide and Its Isomer, Sulfanitran

A Comprehensive Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Nuances of Nomenclature

The chemical name N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide presents a critical ambiguity rooted in its structural interpretation. This nomenclature can refer to two distinct isomers, a sulfone or a sulfonamide, depending on the connectivity of the sulfonyl group. This guide provides a comprehensive examination of both compounds to equip researchers with a clear and detailed understanding of their respective physical, chemical, and biological properties.

The sulfone isomer , N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide, features a diaryl sulfone core, where the sulfonyl moiety directly links the two phenyl rings. In contrast, the sulfonamide isomer , N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide, commonly known as Sulfanitran, is a sulfonamide antibiotic where a nitrogen atom bridges the sulfonyl group and one of the phenyl rings. This structural variance profoundly influences their physicochemical properties and biological activities. This document will address each isomer in separate, detailed sections to provide a comparative and thorough analysis.

Part 1: The Sulfonamide Isomer - Sulfanitran

Sulfanitran is a well-documented sulfonamide antibiotic primarily used in the poultry industry as an anticoccidial agent.[1][2] Its established biological activity has led to more extensive characterization compared to its sulfone isomer.

Physicochemical Properties of Sulfanitran

A summary of the key physicochemical properties of Sulfanitran is presented in the table below.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | [3] |

| Synonyms | Sulfanitran, 4'-((p-Nitrophenyl)sulfamoyl)acetanilide | [3] |

| CAS Number | 122-16-7 | [3][4] |

| Molecular Formula | C₁₄H₁₃N₃O₅S | [3][4] |

| Molecular Weight | 335.34 g/mol | [3][4] |

| Appearance | Yellowish-green solid | [1] |

| Melting Point | 239-240 °C or 264 °C | [5] |

| Solubility | Information not readily available |

Chemical Properties and Reactivity

Sulfanitran's chemical behavior is dictated by the sulfonamide linkage and the electron-withdrawing nitro group. The sulfonamide proton is weakly acidic and can be deprotonated under basic conditions. The nitro group can be reduced to an amine, a common transformation in medicinal chemistry to modulate a compound's biological activity. The aromatic rings are susceptible to electrophilic substitution, although the electron-withdrawing nature of the sulfonyl and nitro groups deactivates the rings.

Synthesis of Sulfanitran

Sulfanitran is typically synthesized via the condensation of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride in the presence of a base like pyridine.[1]

-

Dissolution: Dissolve 4-nitroaniline (1 equivalent) in pyridine.

-

Addition: Slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents) to the solution at room temperature with stirring.

-

Reaction: Continue stirring the reaction mixture at room temperature overnight.

-

Quenching and Extraction: Quench the reaction with water and extract the product into an organic solvent such as ethyl acetate.

-

Washing: Wash the organic layer sequentially with dilute hydrochloric acid, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Recrystallize the crude solid from a suitable solvent like ethanol to obtain pure Sulfanitran.

Spectral Data for Sulfanitran

-

Infrared (IR) Spectroscopy: The IR spectrum of Sulfanitran exhibits characteristic peaks for the N-H stretching of the sulfonamide and amide groups, the asymmetric and symmetric stretching of the S=O bonds, and the stretching of the C=O and nitro groups.[3]

-

Mass Spectrometry: The mass spectrum of Sulfanitran shows a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.[3][6][7]

Applications and Biological Activity

The primary application of Sulfanitran is as a veterinary drug to control coccidiosis in poultry.[1][2] It functions as a sulfonamide antibiotic, inhibiting the synthesis of folic acid in protozoa. There is also research into its potential as a multidrug resistance protein 2 (MRP2) stimulator.[8][9]

Safety and Handling

Sulfanitran should be handled with care in a well-ventilated area, using appropriate personal protective equipment.[10][11] It may cause skin, eye, and respiratory irritation.[10]

Part 2: The Sulfone Isomer - N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide

The sulfone isomer, N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide, is a less-studied compound compared to Sulfanitran. However, the diaryl sulfone moiety is a significant pharmacophore in medicinal chemistry.[12]

Physicochemical Properties of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide

Specific experimental data for this compound is limited. The following table includes available and predicted data.

| Property | Value | Source(s) |

| IUPAC Name | N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | [4] |

| Synonyms | 4-Nitro-4'-acetylaminodiphenyl sulfone, 4'-[(p-Nitrophenyl)sulfonyl]acetanilide | [4] |

| CAS Number | 1775-37-7 | [4] |

| Molecular Formula | C₁₄H₁₂N₂O₅S | [4] |

| Molecular Weight | 320.32 g/mol | [4] |

| Appearance | Predicted to be a solid | |

| Melting Point | Not experimentally determined in available literature | |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF |

Chemical Properties and Reactivity

The chemical reactivity of this sulfone is characterized by the stability of the diaryl sulfone linkage. The electron-withdrawing nitro and sulfonyl groups make both aromatic rings electron-deficient and less susceptible to electrophilic substitution. The nitro group can be reduced to an amine, which is a common strategy in drug design to alter the molecule's properties.

Plausible Synthesis of N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide

-

Preparation of Sulfinic Acid Salt: Prepare sodium 4-acetamidobenzenesulfinate from 4-acetamidobenzenesulfonyl chloride by reduction.[3][6]

-

Nucleophilic Aromatic Substitution: React sodium 4-acetamidobenzenesulfinate with 1-chloro-4-nitrobenzene in a polar aprotic solvent like DMF or DMSO at an elevated temperature.

-

Work-up and Purification: After the reaction is complete, pour the mixture into water to precipitate the crude product. Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure sulfone.

Sources

- 1. rsc.org [rsc.org]

- 2. 4-Nitro-4’-acetylaminodiphenyl Sulfone_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]

- 3. scbt.com [scbt.com]

- 4. scbt.com [scbt.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-ACETAMIDOBENZENESULFINIC ACID SODIUM SALT | 15898-43-8 [chemicalbook.com]

- 7. Sodium 4-Acetamidobenzenesulfinate | 15898-43-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Synthesis and Promising in Vitro Antiproliferative Activity of Sulfones of a 5-Nitrothiazole Series - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CAS 121-62-0: 4-Acetamidobenzenesulfonic acid | CymitQuimica [cymitquimica.com]

- 10. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]

- 11. tandfonline.com [tandfonline.com]

- 12. iomcworld.com [iomcworld.com]

An In-Depth Technical Guide to N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide (Sulfanitran)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the compound N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, widely identified by its Chemical Abstracts Service (CAS) number 122-16-7 .[1][2][3][4] This document provides an in-depth exploration of its chemical identity, synthesis, physicochemical properties, and established applications, with a focus on delivering field-proven insights and methodologies.

Chemical Identity and Nomenclature

This compound is a synthetic sulfonamide that is also known by its common name, Sulfanitran.[1][5][6] Its chemical structure is characterized by a central acetanilide moiety linked to a 4-nitrophenyl group through a sulfonamide bridge.

Systematic (IUPAC) Name: N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide[5]

Synonyms:

-

4'-((p-Nitrophenyl)sulfamoyl)acetanilide[5]

-

N-acetyl-4-nitrophenylsulfanilamide[5]

-

N4-Acetyl-N1-(4-nitrophenyl)sulfanilamide[1]

-

APNPS[7]

CAS Number: 122-16-7[1][2][3][4]

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of Sulfanitran are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₃N₃O₅S | [1][7][8] |

| Molecular Weight | 335.34 g/mol | [1][7][8] |

| Appearance | Yellowish-green solid | [7] |

| Purity | ≥98% (typical) | [2] |

| SMILES | CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[O-] | [5] |

| InChIKey | GWBPFRGXNGPPMF-UHFFFAOYSA-N | [5] |

Synthesis Protocol: A Validated Approach

The synthesis of Sulfanitran is typically achieved through the condensation of 4-nitroaniline with p-acetamidobenzenesulfonyl chloride.[7] This reaction is a classic example of nucleophilic acyl substitution at a sulfonyl group. The lone pair of electrons on the amino group of 4-nitroaniline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The subsequent loss of a chloride ion and a proton yields the desired sulfonamide.

Materials and Reagents

-

4-Nitroaniline

-

p-Acetamidobenzenesulfonyl chloride

-

Pyridine (or other suitable base)

-

Ethyl acetate (EtOAc)

-

0.5 N Hydrochloric acid (HCl)

-

Water (deionized)

-

Saturated saline solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Experimental Procedure

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-nitroaniline (1 equivalent) in pyridine (1.6 mL per mmol of 4-nitroaniline).

-

Addition of Sulfonyl Chloride: To the stirred solution, slowly add p-acetamidobenzenesulfonyl chloride (1.1 equivalents). The slow addition is crucial to control the exothermic nature of the reaction.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup - Quenching and Extraction: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the product three times with ethyl acetate.

-

Washing: Combine the organic layers and wash sequentially with 0.5 N HCl (three times), water (three times), and finally with a saturated saline solution. This washing sequence is designed to remove unreacted starting materials, the pyridine catalyst, and any water-soluble byproducts.

-

Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The resulting solid, this compound, can be further purified by recrystallization if necessary.[7]

Synthesis Workflow Diagramdot

Sources

- 1. scbt.com [scbt.com]

- 2. achemtek.com [achemtek.com]

- 3. spectrumchemical.com [spectrumchemical.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Sulfanitran - Wikipedia [en.wikipedia.org]

- 7. SULFANITRAN | 122-16-7 [chemicalbook.com]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to the Spectral Data of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

This guide provides a detailed analysis of the expected spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide. In the absence of publicly available, experimentally verified spectra for this specific molecule, this document leverages established spectroscopic principles and data from closely related analogs to provide a robust predictive analysis. This approach is designed to guide researchers, scientists, and drug development professionals in the identification and characterization of this and similar chemical entities.

Introduction: The Structural and Analytical Significance

This compound is a sulfonamide derivative characterized by three key structural motifs: an acetamide group, a central phenylsulfonyl core, and a terminal nitrophenyl ring. The interplay of these functional groups dictates the molecule's chemical properties and, consequently, its spectral behavior. Accurate spectral characterization is paramount for confirming the identity, purity, and structure of synthesized compounds in research and pharmaceutical development. This guide provides a foundational understanding of the expected spectral signatures of this molecule, enabling researchers to anticipate and interpret their experimental findings.

The molecular structure of this compound is presented below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Predictive Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound are based on the analysis of its constituent functional groups and comparison with structurally similar compounds.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amide proton, and the methyl protons of the acetamide group. The electron-withdrawing nature of the sulfonyl and nitro groups will significantly influence the chemical shifts of the aromatic protons, causing them to appear at lower fields (higher ppm values).

Table 1: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| -CH₃ (acetamide) | ~2.1 | Singlet | N/A | Typical range for acetamido methyl protons. |

| -NH (amide) | ~10.5 | Singlet (broad) | N/A | Amide protons are often broad and appear at high chemical shifts. |

| Aromatic (H-2', H-6') | ~7.8 | Doublet | ~8.5 | Ortho to the electron-donating acetamido group. |

| Aromatic (H-3', H-5') | ~7.9 | Doublet | ~8.5 | Ortho to the electron-withdrawing sulfonyl group. |

| Aromatic (H-2, H-6) | ~8.1 | Doublet | ~8.8 | Ortho to the electron-withdrawing sulfonyl group. |

| Aromatic (H-3, H-5) | ~8.4 | Doublet | ~8.8 | Ortho to the strongly electron-withdrawing nitro group. |

Note: The predicted chemical shifts are based on DMSO-d₆ as the solvent. The numbering of the protons is based on standard IUPAC nomenclature for the two phenyl rings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents on the phenyl rings.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ (acetamide) | ~24 | Typical for an acetamido methyl carbon. |

| C-4' | ~142 | Carbon attached to the nitrogen of the acetamide group. |

| C-1' | ~138 | Carbon attached to the sulfonyl group. |

| C-2', C-6' | ~119 | Aromatic carbons ortho to the acetamido group. |

| C-3', C-5' | ~129 | Aromatic carbons meta to the acetamido group. |

| C-1 | ~145 | Carbon attached to the sulfonyl group. |

| C-4 | ~150 | Carbon attached to the nitro group. |

| C-2, C-6 | ~129 | Aromatic carbons ortho to the sulfonyl group. |

| C-3, C-5 | ~125 | Aromatic carbons ortho to the nitro group. |

| C=O (amide) | ~169 | Carbonyl carbon of the acetamide group. |

Note: The predicted chemical shifts are based on DMSO-d₆ as the solvent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, S=O, and NO₂ groups.

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| N-H (amide) | 3300 - 3250 | Medium | Stretching |

| C-H (aromatic) | 3100 - 3000 | Medium | Stretching |

| C=O (amide) | 1700 - 1670 | Strong | Stretching |

| C=C (aromatic) | 1600 - 1450 | Medium-Strong | Stretching |

| NO₂ (nitro) | 1550 - 1510 and 1360 - 1320 | Strong | Asymmetric and Symmetric Stretching |

| S=O (sulfonyl) | 1350 - 1300 and 1180 - 1140 | Strong | Asymmetric and Symmetric Stretching |

The presence of strong absorption bands in the specified regions for the carbonyl, sulfonyl, and nitro groups would be a strong indication of the successful synthesis of the target molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The molecular formula for this compound is C₁₄H₁₂N₂O₅S, with a calculated molecular weight of approximately 320.05 g/mol .

Expected Molecular Ion Peak

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 320. In an electrospray ionization (ESI) mass spectrum, the protonated molecule ([M+H]⁺) would be observed at m/z 321.

Predicted Fragmentation Pattern

The molecule is expected to fragment at the sulfonyl and amide linkages, leading to characteristic fragment ions.

Caption: Predicted major fragmentation pathways for this compound in Mass Spectrometry.

Table 4: Predicted Major Fragment Ions in Mass Spectrometry

| m/z | Proposed Fragment |

| 320 | [M]⁺ (Molecular Ion) |

| 278 | [M - NO₂]⁺ |

| 184 | [O₂N-C₆H₄-SO₂]⁺ |

| 155 | [O₂N-C₆H₄-S]⁺ |

| 136 | [CH₃CO-NH-C₆H₄]⁺ |

| 122 | [O₂N-C₆H₄]⁺ |

| 108 | [NH-C₆H₄]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the reaction of 4-acetamidobenzenesulfonyl chloride with 4-nitroaniline.

Caption: A general workflow for the synthesis of this compound.

Step-by-Step Protocol:

-

Dissolve 4-nitroaniline (1.0 equivalent) in pyridine at room temperature.

-

To this solution, add 4-acetamidobenzenesulfonyl chloride (1.05 equivalents) portion-wise over 15 minutes.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a beaker of ice-cold water.

-

If a precipitate forms, collect the solid by vacuum filtration. If no solid forms, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the collected solid or the organic extract sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure this compound.

Spectral Data Acquisition

-

NMR: ¹H and ¹³C NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

-

IR: The IR spectrum should be obtained using a Fourier Transform Infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet.

-

MS: Mass spectral data can be acquired using either an Electron Ionization (EI) or Electrospray Ionization (ESI) mass spectrometer.

Conclusion

This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. By understanding the expected NMR, IR, and MS signatures, researchers can more confidently undertake the synthesis, purification, and characterization of this compound. The provided protocols offer a solid starting point for its preparation and analysis. It is important to note that while these predictions are based on sound chemical principles, experimental verification remains the gold standard for structural confirmation.

References

At the time of this writing, no direct experimental spectral data for this compound was found in the searched literature. The predictive data and protocols are based on general principles of organic spectroscopy and synthetic chemistry, and data from analogous compounds found in the following types of resources:

-

PubChem Database. National Center for Biotechnology Information. (n.d.). This compound. Retrieved from [Link]_acetamide)

-

SpectraBase. (n.d.). Acetamide, N-[4-[(4-aminophenyl)sulfonyl]phenyl]-. Wiley. Retrieved from [Link]

-

Journal of Chemical, Biological and Physical Sciences. Smajlagić, A., et al. (2020). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. JCBPS, 11(1), 43-53. Retrieved from [Link]

-

ResearchGate. (2021). Synthesis, molecular structure and spectroscopic characterization of N -(4- nitrophenyl)-2,2-dibenzoylacetamide (NPDBA): with experimental (X-ray, FT-IR, 1 H and 13 C NMR and UV-Vis) techniques and theoretical calculations. Retrieved from [Link]

An In-Depth Technical Guide to the Solubility of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Foreword: Understanding the Criticality of Solubility

In the landscape of scientific research, particularly within drug discovery and materials science, the solubility of a chemical entity is a foundational parameter that dictates its utility and applicability. For N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a molecule characterized by its complex aromatic structure, understanding its interaction with various solvents is paramount for synthesis, purification, formulation, and biological screening.[1][2][3] The increasing prevalence of complex, hydrophobic compounds in drug development pipelines makes a thorough understanding of their solubility behavior not just an academic exercise, but a critical step in avoiding costly failures and accelerating progress.[2][4] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound, grounding theoretical principles in practical, field-proven methodologies.

Molecular Profile of this compound

A precise understanding of a molecule's physicochemical properties is the starting point for any solubility investigation.

Chemical Structure:

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₂N₂O₅S | PubChem[5] |

| Molecular Weight | 320.32 g/mol | PubChem[5] |

| IUPAC Name | N-[4-(4-nitrophenyl)sulfonylphenyl]acetamide | PubChem[5] |

| XLogP3 | 2.5 | PubChem[5] |

The structure reveals several key features that govern its solubility: two aromatic rings, a polar sulfonyl group, a nitro group (electron-withdrawing), and an acetamide group capable of acting as both a hydrogen bond donor and acceptor. The positive XLogP3 value suggests a degree of lipophilicity, indicating that while it has polar functional groups, its overall character leans towards limited aqueous solubility.[1]

Theoretical Framework: Predicting Solubility with Hansen Parameters

Beyond the simple mantra of "like dissolves like," a more quantitative approach is necessary for effective solvent selection.[6] The Hansen Solubility Parameters (HSP) provide a robust framework for predicting the miscibility of a solute in a solvent.[7][8][9] This model deconstructs the total cohesive energy of a substance into three distinct parameters:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from the formation of hydrogen bonds.[8][9]

The fundamental principle is that substances with similar HSP values are likely to be miscible.[7] While the specific HSP values for this compound are not published, we can infer its likely behavior by analyzing its structural components and comparing it to solvents with known HSPs. The presence of aromatic rings suggests a significant δD component, the sulfonyl and nitro groups contribute strongly to δP , and the acetamide group provides capacity for δH .

Predicted Solubility Profile (Qualitative)

Based on this structural analysis, a predicted solubility profile can be established.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetone | High | These solvents have strong polar (δP) and moderate dispersion (δD) components, which align well with the solute's sulfonyl and aromatic features. DMSO is a particularly powerful solvent for a wide variety of organic compounds.[6] |

| Polar Protic | Ethanol, Methanol | Moderate to Good | These solvents can engage in hydrogen bonding (δH) with the acetamide group. Their polarity will interact with the sulfonyl and nitro groups. Solubility is expected to be good, as seen in structurally similar compounds like N-(4-nitrophenyl) acetamide.[10] |

| Non-Polar | Hexane, Toluene | Very Low | The significant polarity (δP and δH) of the solute makes it incompatible with solvents that primarily exhibit dispersion forces (δD).[11] |

| Aqueous Media | Water, Buffered Solutions | Low | The large, relatively hydrophobic aromatic backbone is expected to dominate, leading to poor aqueous solubility, a common challenge in drug development.[2][4] |

Experimental Determination of Solubility: Protocols and Best Practices

Theoretical prediction must be validated by empirical data. The choice of method depends on the stage of research, with kinetic solubility often used for high-throughput screening and thermodynamic solubility providing the definitive "gold standard" value.[12]

Thermodynamic (Equilibrium) Solubility Determination via Shake-Flask Method

This method measures the true equilibrium solubility of a compound in a given solvent and is the benchmark for regulatory submissions, such as those guided by the International Council for Harmonisation (ICH).[13][14][15]

Causality Behind the Protocol: The core principle is to create a saturated solution where the dissolved solute is in equilibrium with the undissolved solid phase. This ensures that the maximum amount of solute has been dissolved under the specified conditions (e.g., temperature), providing a definitive solubility value.[12]

Step-by-Step Protocol:

-

Preparation: Ensure both the solvent and the solute, this compound, are of the highest possible purity to avoid erroneous results.[13]

-

Addition of Excess Solute: Add an excess amount of the solid compound to a known volume of the selected solvent in a sealed, inert container (e.g., a glass vial). The excess solid is critical to ensure equilibrium is reached and maintained.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 37 °C for biorelevant studies) for a prolonged period (typically 24-48 hours).[14][16] This extended agitation allows the system to reach thermodynamic equilibrium. A magnetic stirrer or orbital shaker is recommended.

-

Phase Separation: Allow the suspension to stand, or centrifuge it, to separate the undissolved solid from the saturated solution. This step is crucial to avoid sampling solid particles, which would artificially inflate the measured concentration.

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable solvent (in which the compound is freely soluble) to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[12][17]

-

Calculation: Calculate the original solubility in the solvent, accounting for the dilution factor. The experiment should be performed in triplicate to ensure reproducibility.[15]

Workflow Diagram: Thermodynamic Solubility

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility Determination

This high-throughput method measures the concentration of a compound upon its precipitation from a stock solution (typically in DMSO) into an aqueous buffer. It is widely used in early drug discovery to assess structure-solubility relationships.[12]

Causality Behind the Protocol: This method mimics the scenario where a compound dissolved in an organic solvent is introduced into an aqueous biological environment. It measures how much of the compound can remain in the aqueous phase before it precipitates out of solution, which is a function of both its thermodynamic solubility and the kinetics of precipitation.[12]

Step-by-Step Protocol:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% Dimethyl Sulfoxide (DMSO).

-

Serial Addition: In a multi-well plate, add the stock solution in small increments to the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Precipitation Detection: After each addition and a short incubation period, measure the turbidity of the solution using a nephelometer or the absorbance using a UV-Vis plate reader. The point at which a sharp increase in turbidity or absorbance is detected signifies the onset of precipitation.

-

Calculation: The concentration at which precipitation occurs is defined as the kinetic solubility.[12]

Workflow Diagram: Kinetic Solubility

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Strategies for Enhancing Solubility

Given the predicted low aqueous solubility, researchers may need to employ strategies to enhance the concentration of this compound in solution for various applications.

-

Co-solvents: The use of water-miscible organic solvents like ethanol, propylene glycol (PG), or polyethylene glycol (PEG) can significantly increase the solubility of hydrophobic compounds in aqueous media.[4][6] These agents work by reducing the overall polarity of the solvent system.

-

pH Modification: For ionizable compounds, adjusting the pH of the medium can dramatically alter solubility. While the target compound is not strongly acidic or basic, the amide proton is weakly acidic, and its solubility might be slightly increased at higher pH values. This is a critical consideration for over 75% of drug compounds which are basic.[4]

-

Surfactants: Surfactants form micelles in aqueous solutions, creating a hydrophobic core where poorly soluble compounds can partition, thereby increasing their apparent solubility.[4]

-

Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and enhancing their solubility.[4]

Conclusion

The solubility of this compound is a multi-faceted property governed by its distinct structural features. While direct, quantitative data is sparse, a combination of theoretical prediction using frameworks like Hansen Solubility Parameters and robust, validated experimental methods provides a clear path to characterizing its behavior. Its predicted high solubility in polar aprotic solvents like DMSO and moderate solubility in polar protic solvents like ethanol suggest viable systems for synthesis and analysis. For aqueous applications, its inherent low solubility will likely necessitate formulation strategies such as the use of co-solvents or other solubilizing excipients. By applying the principles and protocols outlined in this guide, researchers can confidently and accurately manage the solubility challenges associated with this compound, ensuring its effective use in their scientific endeavors.

References

-

Taylor & Francis Online. (n.d.). Hansen solubility parameter – Knowledge and References. Available from: [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Available from: [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. Available from: [Link]

-

ResearchGate. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Hansen Solubility Parameters. (n.d.). Official Site of HSP and HSPiP. Available from: [Link]

-

Semantic Scholar. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]

-

Jadhav, D. S. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. Available from: [Link]

-

American Coatings Association. (n.d.). Hansen Solubility Parameters (HSP): 1—Introduction. Available from: [Link]

-

National Center for Biotechnology Information. (2021, March 10). ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries. PubMed Central. Available from: [Link]

-

Admescope. (2025, May 12). ICH M9 and the Biopharmaceutics Classification System: Role of Caco2 permeability assessment. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide. PubChem. Available from: [Link]

-

Park, K. (n.d.). Hansen Solubility Parameters 2000.pdf. Available from: [Link]

-

World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]

-

ACS Publications. (2019, December 17). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium. Molecular Pharmaceutics. Available from: [Link]

-

European Medicines Agency. (2020, February 10). ICH M9 guideline on biopharmaceutics classification system-based biowaivers Step 5. Available from: [Link]

-

ResearchGate. (n.d.). ICH M9 Guideline in Development on Biopharmaceutics Classification System-Based Biowaivers: An Industrial Perspective from the IQ Consortium | Request PDF. Available from: [Link]

-

Journal of Chemical, Biological and Physical Sciences. (2020, November 20). Synthesis and crystallization of N-(4-nitrophenyl) acetamides. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of N-(4 nitrophenyl) acetamide. | Download Scientific Diagram. Available from: [Link]

Sources

- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. How to Improve the Bioavailability of Poorly Water-Soluble Compounds? - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. [PDF] Experimental and Computational Methods Pertaining to Drug Solubility | Semantic Scholar [semanticscholar.org]

- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 9. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 10. jcbsc.org [jcbsc.org]

- 11. paint.org [paint.org]

- 12. pharmatutor.org [pharmatutor.org]

- 13. lup.lub.lu.se [lup.lub.lu.se]

- 14. ICH Guideline for Biopharmaceutics Classification System-Based Biowaiver (M9): Toward Harmonization in Latin American Countries - PMC [pmc.ncbi.nlm.nih.gov]

- 15. ema.europa.eu [ema.europa.eu]

- 16. admescope.com [admescope.com]

- 17. solubility experimental methods.pptx [slideshare.net]

"Crystal structure of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide"

An In-depth Technical Guide to the Crystal Structure of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Abstract: This technical guide provides a comprehensive examination of the crystal structure of this compound. While a definitive, publicly archived crystal structure for this specific molecule is not available at the time of writing, this document leverages established principles of organic synthesis, crystallization, and X-ray crystallography, alongside detailed analysis of closely related, structurally characterized compounds, to present a robust and scientifically grounded exploration of its expected solid-state architecture. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, crystallization, and detailed structural analysis of this class of sulfonamide-containing compounds.

Introduction: The Scientific Context

This compound belongs to the diaryl sulfone class of compounds, which are of significant interest in medicinal chemistry and materials science. The molecule incorporates three key functional moieties: an acetamide group, a sulfonyl bridge, and a nitro group. Each of these imparts specific electronic and steric properties that govern the molecule's conformation and its interactions in the solid state. The acetamide group is a common feature in many pharmaceutical compounds, while the sulfonamide linkage is a well-known pharmacophore found in a wide array of antibacterial and diuretic drugs.[1][2] The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties of the aromatic ring and participate in intermolecular interactions.

Understanding the three-dimensional arrangement of atoms in the crystalline state is paramount for predicting and tuning the physicochemical properties of a compound, such as its solubility, melting point, stability, and bioavailability. This guide will therefore provide a detailed projection of the molecular and supramolecular features of this compound.

Part 1: Synthesis and Crystallization

Synthetic Strategy: A Mechanistic Approach

The most direct and efficient synthesis of this compound involves the formation of a sulfonamide bond between an amine and a sulfonyl chloride. This is a standard and widely practiced method in organic synthesis. The retrosynthetic analysis points to 4-acetamidobenzenesulfonamide and 4-nitrochlorobenzene or, more practically, 4-aminoacetanilide and 4-nitrobenzenesulfonyl chloride as the starting materials. The latter approach is generally preferred due to the commercial availability and reactivity of the precursors.

The reaction proceeds via a nucleophilic attack of the amino group of 4-aminoacetanilide on the electrophilic sulfur atom of 4-nitrobenzenesulfonyl chloride. The presence of a mild base is typically required to quench the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Experimental Protocol: Synthesis

Materials:

-

4-Aminoacetanilide

-

4-Nitrobenzenesulfonyl chloride

-

Pyridine (or another suitable base like triethylamine)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask, dissolve 4-aminoacetanilide (1.0 equivalent) in the chosen solvent (e.g., DCM).

-

Add pyridine (1.1 equivalents) to the solution and stir at room temperature.

-

Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.0 equivalent) in the same solvent to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-24 hours, monitoring its progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, water, and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Crystallization: The Art of Growing Single Crystals

The acquisition of high-quality single crystals is the most critical and often the most challenging step for X-ray diffraction analysis. The goal is to encourage the slow, ordered arrangement of molecules from a supersaturated solution. For compounds like this compound, several methods can be employed.

-

Slow Evaporation: This is the simplest method, where the purified compound is dissolved in a suitable solvent (or solvent mixture) to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks. Common solvents for this class of compounds include ethanol, ethyl acetate, and acetone.[3][4]

-

Solvent Diffusion: This technique involves dissolving the compound in a "good" solvent and carefully layering a "poor" solvent (in which the compound is less soluble) on top. Diffusion of the poor solvent into the good solvent gradually reduces the solubility of the compound, leading to crystallization at the interface. A common combination is dissolving the compound in acetone and layering with hexane.[2]

Experimental Protocol: Crystallization by Slow Evaporation

-

Dissolve the purified this compound in a minimal amount of a suitable solvent (e.g., ethanol) with gentle warming to ensure complete dissolution.

-

Filter the warm solution to remove any particulate impurities.

-

Transfer the solution to a clean vial, cover it with a cap, and pierce a few small holes in the cap to allow for slow evaporation.

-

Place the vial in a vibration-free environment at a constant temperature.

-

Monitor the vial over several days for the formation of single crystals.

Part 2: Crystal Structure Analysis: An Inferential Approach

As no published crystal structure exists for the title compound, we will infer its likely structural characteristics based on the analysis of closely related molecules whose crystal structures have been determined.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. It involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

Anticipated Crystallographic Parameters

The following table summarizes the likely crystallographic data for this compound, compiled and averaged from known structures of similar sulfonamides and N-phenylacetamides.[5][6][7]

| Parameter | Expected Value |

| Chemical Formula | C₁₄H₁₂N₂O₅S |

| Formula Weight | 320.32 g/mol [8] |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 10 - 15 |

| b (Å) | 8 - 12 |

| c (Å) | 15 - 25 |

| α (°) | 90 |

| β (°) | 90 - 110 |

| γ (°) | 90 |

| Volume (ų) | 1800 - 2500 |

| Z (molecules/unit cell) | 4 or 8 |

| Calculated Density (g/cm³) | 1.4 - 1.6 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 100 K or 293 K |

| R-factor | < 0.05 |

Molecular Geometry and Conformation

The molecular structure of this compound is characterized by two phenyl rings linked by a sulfonyl group, with an acetamide group on one ring and a nitro group on the other, both in the para position.

-

Bond Lengths and Angles: The bond lengths and angles are expected to be within the normal ranges for C-C, C-N, C=O, S=O, and S-C bonds. The S atom will exhibit a distorted tetrahedral geometry.[1]

-

Conformation: The overall conformation of the molecule will be largely determined by the torsion angles around the S-C and S-N bonds. The dihedral angle between the two phenyl rings is a key conformational parameter. In related structures, this angle can vary significantly, often ranging from 60° to 90°, indicating a twisted conformation.[6][7] The acetamide group is expected to be nearly coplanar with the phenyl ring to which it is attached to maximize resonance stabilization.

Supramolecular Chemistry: The Role of Intermolecular Interactions

The way molecules pack in the crystal is dictated by a network of intermolecular interactions. For this compound, several types of interactions are anticipated to be significant:

-

N-H···O Hydrogen Bonds: The amide N-H group is a strong hydrogen bond donor, while the oxygen atoms of the sulfonyl, nitro, and amide carbonyl groups are all potential acceptors. The most probable and strongest hydrogen bond will be an N-H···O interaction, likely involving the sulfonyl or carbonyl oxygen of a neighboring molecule. Such interactions typically form chains or dimers, which are fundamental building blocks of the supramolecular architecture.[5][6]

-

C-H···O Interactions: Weaker C-H···O hydrogen bonds, involving the aromatic C-H groups and the various oxygen acceptors, are also expected to play a crucial role in stabilizing the crystal packing, linking the primary hydrogen-bonded motifs into a three-dimensional network.[3]

-

π-π Stacking: The presence of two aromatic rings raises the possibility of π-π stacking interactions. However, due to the likely twisted conformation of the molecule, these interactions may be offset or less significant than in more planar systems.

Part 3: Visualizations and Data

Molecular Structure

Caption: Molecular structure of this compound.

Experimental Workflow

Caption: Workflow from synthesis to crystal structure analysis.

Postulated Intermolecular Interactions

Sources

- 1. N-[4-(Propylsulfamoyl)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives | MDPI [mdpi.com]

- 3. N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. N-[4-(4-Nitrophenoxy)phenyl]acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. N-(4-(4-Nitrobenzene-1-sulfonyl)phenyl)acetamide | C14H12N2O5S | CID 232557 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Potential Biological Activities of Nitroaryl Sulfonamides

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the diverse biological activities exhibited by nitroaryl sulfonamides. This class of compounds, characterized by a sulfonamide moiety attached to a nitro-substituted aromatic ring, has garnered significant attention in medicinal chemistry due to its broad spectrum of therapeutic potential. We will delve into the molecular mechanisms underpinning their anticancer, antimicrobial, and antiparasitic properties, supplemented with detailed experimental protocols to facilitate further research and development in this promising area.

Part 1: Anticancer Activities of Nitroaryl Sulfonamides

The quest for novel anticancer agents has led to the exploration of various chemical scaffolds, with nitroaryl sulfonamides emerging as a particularly promising class. Their anticancer effects are multifaceted, primarily revolving around the targeted inhibition of enzymes crucial for tumor survival and the disruption of essential cellular processes.

Targeting Hypoxic Tumors through Carbonic Anhydrase Inhibition

A hallmark of solid tumors is the presence of hypoxic (low oxygen) regions, which are associated with increased malignancy and resistance to therapy[1][2]. In response to hypoxia, tumor cells upregulate the expression of specific carbonic anhydrase (CA) isoforms, namely CA IX and CA XII[2][3]. These membrane-bound enzymes play a critical role in maintaining the pH balance of the tumor microenvironment, facilitating the removal of acidic byproducts of metabolism. This acidification of the extracellular space promotes tumor invasion and metastasis[2].

Nitroaryl sulfonamides have been extensively investigated as potent and selective inhibitors of these tumor-associated CAs.[3][4] The sulfonamide group coordinates with the zinc ion in the active site of the enzyme, while the nitroaryl moiety can be tailored to enhance binding affinity and selectivity for CA IX and XII over the cytosolic isoforms (like CA I and II) that are abundant in healthy tissues. This selectivity is crucial for minimizing off-target effects and associated toxicity[4]. Inhibition of CA IX and XII disrupts the pH regulation in tumor cells, leading to intracellular acidification and, consequently, the induction of apoptosis.[2]

Caption: Signaling pathway of CA IX/XII inhibition in hypoxic tumor cells.

Table 1: Inhibitory Activity (Ki) of Representative Nitroaryl Sulfonamides against Carbonic Anhydrase Isoforms

| Compound | CA I (Ki, nM) | CA II (Ki, nM) | CA IX (Ki, nM) | CA XII (Ki, nM) | Selectivity Ratio (CA II / CA IX) | Reference |

| 2-chloro-5-nitro-benzenesulfonamide | >10000 | 4975 | 653 | - | 7.6 | [4] |

| Compound A | - | 8.8 - 4975 | 5.4 - 653 | 5.4 - 653 | 10 - 1395 | [4] |

| Nitroimidazole-sulfonamide B | - | - | Nanomolar range | Nanomolar range | - | [3] |

| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | 0.48 | [5] |

Note: Specific compound structures and a range of values are often presented in the primary literature. This table provides a representative summary.

Disruption of Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin that are essential components of the cytoskeleton and are critical for cell division, particularly the formation of the mitotic spindle.[6][7] Several anticancer drugs function by interfering with microtubule dynamics, either by stabilizing or destabilizing them.[6] Certain sulfonamide derivatives have been identified as tubulin polymerization inhibitors.[8] These compounds bind to tubulin, preventing its assembly into microtubules. This disruption of microtubule formation leads to a dysfunctional mitotic spindle, causing the cell to arrest in the G2/M phase of the cell cycle and ultimately undergo apoptosis, a process often referred to as mitotic catastrophe.[9][10]

Caption: Experimental workflow for a tubulin polymerization assay.

Induction of Cell Cycle Arrest

The cell cycle is a tightly regulated process that ensures the faithful replication and division of cells. Checkpoints exist to halt the cycle if cellular damage is detected. Many anticancer agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. As mentioned, nitroaryl sulfonamides that inhibit tubulin polymerization can cause a G2/M phase arrest.[7][9] Other derivatives may act through different mechanisms to halt the cell cycle at various checkpoints, providing another avenue for their anticancer activity.

Experimental Protocols for Evaluating Anticancer Activity

This colorimetric assay is widely used to assess the metabolic activity of cells and, by extension, their viability.[11] It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.[11]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Nitroaryl sulfonamide compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[12]

-

Compound Treatment: Prepare serial dilutions of the nitroaryl sulfonamide in culture medium. The final DMSO concentration should not exceed 0.5%.[12] Replace the medium in the wells with 100 µL of the medium containing different concentrations of the compound. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.[12]

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.[11][12]

Part 2: Antimicrobial Activities of Nitroaryl Sulfonamides

The rise of antibiotic resistance is a major global health threat, necessitating the discovery of new antimicrobial agents.[13] Nitroaryl sulfonamides have a long history as antibacterial drugs and continue to be a source of new lead compounds.

Inhibition of Folate Biosynthesis Pathway

Bacteria, unlike mammals who obtain folate from their diet, must synthesize folic acid de novo. This metabolic pathway is therefore an excellent target for selective antibacterial therapy.[14] Sulfonamides are structural analogs of para-aminobenzoic acid (pABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[14][15][16] By competitively inhibiting DHPS, sulfonamides block the synthesis of dihydropteroic acid, a precursor to folic acid.[14][17][18] The depletion of folic acid prevents the synthesis of nucleotides and certain amino acids, ultimately halting bacterial growth and replication, a bacteriostatic effect.[14]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Carbonic Anhydrase Inhibition and the Management of Hypoxic Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Hypoxia-targeting carbonic anhydrase IX inhibitors by a new series of nitroimidazole-sulfonamides/sulfamides/sulfamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase inhibitors: bioreductive nitro-containing sulfonamides with selectivity for targeting the tumor associated isoforms IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Anticancer sulfonamide hybrids that inhibit bladder cancer cells growth and migration as tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Novel 3-nitro-1H-1,2,4-triazole-based amides and sulfonamides as potential antitrypanosomal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dihydropteroate synthase inhibitor - Wikipedia [en.wikipedia.org]

- 15. Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase: Crystal structures reveal the catalytic mechanism of DHPS and the structural basis of sulfa drug action and resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 16. scilit.com [scilit.com]

- 17. Pterin-sulfa conjugates as dihydropteroate synthase inhibitors and antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Diaryl Sulfone Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction

The diaryl sulfone scaffold, characterized by two aryl rings linked by a sulfonyl group (R-S(=O)₂-R'), is a cornerstone in medicinal chemistry.[1] This privileged structure is present in a multitude of compounds exhibiting a wide array of biological activities, including antibacterial, anticancer, anti-inflammatory, and antiviral properties.[2][3][4] The versatility of the diaryl sulfone core lies in its metabolic stability, its ability to engage in various non-covalent interactions, and the synthetic tractability that allows for systematic modification of the aryl rings to fine-tune pharmacological properties.

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of diaryl sulfone derivatives across key therapeutic areas. It is designed to offer researchers, scientists, and drug development professionals a comprehensive understanding of how structural modifications influence biological activity, thereby guiding the rational design of novel and more potent therapeutic agents.

The Diaryl Sulfone Core: A Privileged Scaffold in Medicinal Chemistry

The diaryl sulfone moiety is more than a simple linker. The sulfonyl group is a potent hydrogen bond acceptor and its geometry, along with the rotational flexibility of the aryl rings, allows these molecules to adapt to the topology of diverse biological targets. The sulfur atom in its high oxidation state is generally resistant to metabolic degradation, contributing to favorable pharmacokinetic profiles.

The synthetic accessibility of diaryl sulfones is a significant advantage for SAR studies. Modern synthetic methods, such as palladium-catalyzed three-component coupling reactions and Suzuki-type sulfonylations, provide efficient and versatile routes to a vast array of derivatives.[3][5] This allows for the systematic exploration of the chemical space around the core scaffold, which is fundamental to establishing robust SAR models.

Structure-Activity Relationships in Key Therapeutic Areas

The following sections delve into the specific SAR of diaryl sulfone derivatives in various therapeutic applications.

Anticancer Activity

Diaryl sulfone derivatives have emerged as a promising class of anticancer agents, often acting as inhibitors of tubulin polymerization, kinases, and other crucial cellular targets.[6][7]

A notable example is the class of diaryl sulfones designed as analogs of Combretastatin A-4 (CA-4), a potent tubulin polymerization inhibitor.[6] The SAR for these compounds reveals several key principles:

-

The "A" Ring: One of the aryl rings, often a 3,4,5-trimethoxyphenyl group, is crucial for binding to the colchicine-binding site on tubulin.[8] Modifications to this ring are generally detrimental to activity.

-

The "B" Ring: The nature and substitution pattern on the second aryl ring are critical for modulating potency and selectivity. The presence of electron-withdrawing groups, such as nitro or cyano, often enhances activity. The position of these substituents is also vital, with para-substitution frequently yielding the most potent compounds.

-

The Sulfonyl Bridge: The sulfone linker itself is a key determinant of activity. In comparison to sulfide and sulfoxide analogs, the sulfone often provides the optimal geometry and electronic properties for potent tubulin inhibition.[6]

| Compound ID | 'A' Ring | 'B' Ring Substituent | IC50 (µM) against MCF-7 | Reference |

| CA-4 Analog 1 | 3,4,5-Trimethoxyphenyl | 4-Nitrophenyl | 0.05 | [6] |

| CA-4 Analog 2 | 3,4,5-Trimethoxyphenyl | 4-Aminophenyl | >10 | [6] |

| CA-4 Analog 3 | 3,4,5-Trimethoxyphenyl | 3-Nitrophenyl | 0.2 | [6] |

This table illustrates the critical role of the nitro group and its position on the 'B' ring for anticancer activity in Combretastatin A-4 analogs.

Antimicrobial Activity

The diaryl sulfone scaffold is the foundation of the sulfa drugs, with dapsone (4,4'-diaminodiphenyl sulfone) being a cornerstone in the treatment of leprosy.[9] SAR studies in this area have focused on overcoming resistance and broadening the spectrum of activity.

Key SAR insights for antimicrobial diaryl sulfones include:

-

Amino Group Substitution: The amino groups in dapsone are essential for its mechanism of action, which involves the inhibition of dihydropteroate synthase (DHPS).[9] However, derivatization of these amino groups can lead to prodrugs with improved pharmacokinetic properties or compounds with novel mechanisms of action.

-

Heterocyclic Modifications: The incorporation of heterocyclic moieties, such as 1,3,4-oxadiazole or 1,2,3-triazole, onto the diaryl sulfone backbone has yielded compounds with potent and broad-spectrum antibacterial and antifungal activities.[2][9][10]

-

Substitution on the Aryl Rings: The introduction of electron-withdrawing groups, like fluorine or trifluoromethyl, on the aryl rings can significantly enhance antimicrobial potency.[11] For instance, in a series of 1,3,4-oxadiazole-containing sulfones, a 4-fluoro substitution on a phenoxymethyl moiety resulted in excellent activity against Xanthomonas oryzae.[11]

| Compound ID | Core Scaffold | R1 Substituent | R2 Substituent | MIC (µg/mL) against E. coli | Reference |

| Dapsone | Diaryl Sulfone | 4-NH₂ | 4'-NH₂ | 128 | [9] |

| Derivative 1 | Diaryl Sulfone-1,3,4-Oxadiazole | 4-F | H | 8 | [11] |

| Derivative 2 | Diaryl Sulfone-1,2,3-Triazole | H | H | 16 | [9] |

This table demonstrates how modifications to the core dapsone structure can lead to enhanced antibacterial activity.

Anti-inflammatory Activity

Diaryl sulfone derivatives have been explored as potent anti-inflammatory agents, primarily through the inhibition of cyclooxygenase (COX) enzymes and other inflammatory mediators like TNF-α.[12][13][14]

The SAR for anti-inflammatory diaryl sulfones often mirrors that of selective COX-2 inhibitors:

-

Vicinal Diaryl Substitution: The presence of two adjacent aryl rings on a central heterocyclic core is a common feature of selective COX-2 inhibitors.[13] One of the aryl rings typically bears a sulfonamide or a sulfone moiety.

-

The Sulfone/Sulfonamide Group: This group is crucial for binding to the secondary pocket of the COX-2 enzyme, a key interaction for selectivity over COX-1.

-

Substitutions on the Aryl Rings: Small, lipophilic groups on one of the aryl rings can enhance potency and selectivity. For instance, a methyl or fluoro group at the para-position is often favored.

Methodologies for SAR Determination

A robust SAR study relies on a systematic approach to synthesis and biological evaluation.

Synthetic Strategies

The creation of a library of diaryl sulfone derivatives is essential for exploring the SAR. A common and efficient method is the palladium-catalyzed three-component coupling of an aryl lithium species, an aryl halide, and a sulfur dioxide surrogate like DABSO.[3]

Experimental Protocol: Palladium-Catalyzed Diaryl Sulfone Synthesis

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., Pd(dba)₂, 2 mol%), and the ligand (e.g., Xantphos, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the tube with argon three times.

-

Solvent Addition: Add anhydrous solvent (e.g., dioxane, 5 mL) via syringe.

-

Addition of Reagents: Add the sulfur dioxide surrogate DABSO (1.2 mmol) and the aryl lithium reagent (1.5 mmol, added dropwise at 0 °C).

-

Reaction: Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by flash column chromatography.

Biological Evaluation

The choice of biological assays is dictated by the therapeutic target.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Reagent Preparation: Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and a solution of purified tubulin (e.g., >99% pure).

-

Compound Preparation: Prepare serial dilutions of the test compounds in the reaction buffer.

-

Assay Setup: In a 96-well plate, add the reaction buffer, GTP (1 mM), and the test compound or vehicle control.

-

Initiation: Initiate the polymerization by adding the tubulin solution to each well.

-

Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C and measure the increase in absorbance at 340 nm every minute for 60 minutes.

-

Data Analysis: The rate of tubulin polymerization is proportional to the rate of increase in absorbance. Calculate the IC₅₀ value for each compound.

Visualizing SAR: A Conceptual Workflow

The process of establishing a structure-activity relationship is iterative and involves a feedback loop between chemical synthesis and biological testing.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Biological Evaluation of Novel Sulfone Derivatives Containing 1,3,4-Oxadiazole Moiety [pubs.sciepub.com]

- 3. Diaryl Sulfone Synthesis - ChemistryViews [chemistryviews.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrevlett.com [chemrevlett.com]

- 6. A diaryl sulfide, sulfoxide, and sulfone bearing structural similarities to combretastatin A-4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. New styryl sulfones as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Antibacterial Activities and Molecular Docking of Novel Sulfone Biscompound Containing Bioactive 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel sulfone derivatives containing a 1,3,4-oxadiazole moiety: design and synthesis based on the 3D-QSAR model as potential antibacterial agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and structure-activity relationship of a novel sulfone series of TNF-alpha converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Design, Synthesis and in Vivo Anti-inflammatory Activities of 2,4-Diaryl-5-4H-imidazolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biologically oriented organic sulfur chemistry. 14. Antiinflammatory properties of some aryl sulfides, sulfoxides, and sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Modeling of N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide

Introduction

N-(4-((4-Nitrophenyl)sulfonyl)phenyl)acetamide, a compound belonging to the sulfonamide class of molecules, presents a compelling subject for in silico investigation.[1] Sulfonamides are known to possess a wide array of pharmacological properties, including antibacterial, anti-inflammatory, and anticancer activities.[2] The inherent value of in silico modeling lies in its capacity to predict the behavior and properties of molecules like this one, thereby accelerating research and reducing the significant costs and time associated with laboratory experimentation.[3] This guide provides a comprehensive, technically-grounded walkthrough of the essential in silico modeling workflow for this compound, designed for researchers and professionals in the field of drug development.

Part 1: Ligand-Centric Analysis: Preparation and Property Prediction

Generation and Optimization of the 3D Molecular Structure

An accurate three-dimensional representation of this compound is paramount for all subsequent modeling tasks. The process begins with obtaining the canonical SMILES (Simplified Molecular Input Line Entry System) string, which for this compound is CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[O-].[1] This 1D representation is then converted into a 3D structure.

This initial 3D model must be subjected to energy minimization. This computational process adjusts the atomic coordinates to find a stable, low-energy conformation of the molecule. This is crucial because the molecule's shape dictates its potential interactions with biological targets.

Experimental Protocol: Ligand Preparation

-

2D to 3D Conversion:

-

Utilize a molecular editor such as ChemDraw or a free tool like MarvinSketch to draw the 2D structure of this compound.

-

Export the coordinates as a 3D structure in a format like .sdf or .mol2.

-

-

Energy Minimization:

-

Import the 3D structure into a molecular modeling software (e.g., Avogadro, UCSF Chimera).

-

Select a suitable force field, such as MMFF94 (Merck Molecular Force Field 94), for organic molecules.

-

Run the energy minimization algorithm until it converges, indicating that a local energy minimum has been reached.

-

Save the optimized structure as a .pdb or .mol2 file for subsequent use.

-

Prediction of Physicochemical and ADMET Properties

Before proceeding to more complex simulations, it is essential to evaluate the "drug-likeness" of this compound. This is achieved by predicting its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[4] These predictions offer an early assessment of a compound's potential to be developed into a viable drug.[4]

Data Presentation: Predicted Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | 335.34 g/mol | Influences absorption and distribution. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Affects solubility, absorption, and membrane permeability. |

| Hydrogen Bond Donors | 2 | Impacts binding to target proteins and solubility. |

| Hydrogen Bond Acceptors | 6 | Influences interactions with biological targets. |

| Polar Surface Area (PSA) | ~120 Ų | Correlates with drug transport properties. |

| Water Solubility | Moderate | Essential for absorption and formulation. |

| Blood-Brain Barrier (BBB) | Low Penetration | Indicates potential for CNS or non-CNS targeted therapies. |

| Oral Bioavailability | Good | Suggests suitability for oral administration. |

| Toxicity Risk | Low to Moderate | Early flag for potential safety issues. |

Note: The values presented are aggregated estimates from various predictive models and should be experimentally verified.

Part 2: Target Interaction Analysis: Identification and Docking

With a prepared ligand, the next logical step is to investigate its potential interactions with biological macromolecules. This phase is central to understanding the compound's mechanism of action.

Identifying Putative Biological Targets

For a novel or understudied compound, identifying its biological target is a critical step in drug discovery.[7] Several computational strategies can be employed for this purpose:

-

Literature and Database Mining: Searching scientific literature and databases like DrugBank or TTD for known targets of structurally similar sulfonamides can provide initial leads.[7]

-

Ligand-Based Virtual Screening: This involves searching large chemical libraries for molecules with similar structures or pharmacophores to this compound that have known biological targets.

-

Reverse Docking: This approach involves docking the compound against a large panel of known protein structures to predict potential binding partners.

-

Genetic and Proteomic Approaches: While beyond purely in silico methods, techniques like affinity chromatography coupled with mass spectrometry can experimentally identify protein targets.[8][9]

Given that sulfonamide derivatives have been investigated as inhibitors for a range of enzymes, a plausible starting point for target identification could involve screening against kinases, proteases, or metabolic enzymes.[2][10] For instance, some sulfonamides have shown activity against bacterial gyrase or glycolytic enzymes.[10][11]

Visualization: Target Identification Workflow

Caption: Workflow for identifying potential protein targets.

Molecular Docking Simulations